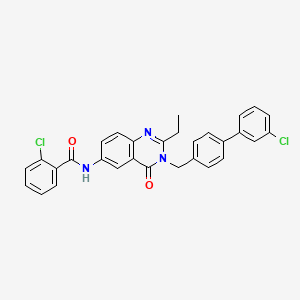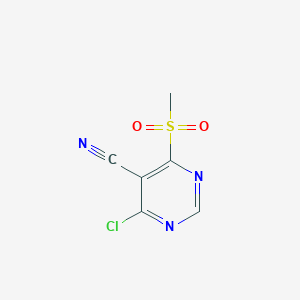
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a chloro group at the 4th position, a methylsulfonyl group at the 6th position, and a carbonitrile group at the 5th position on the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial to ensure the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylsulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine ring .
科学的研究の応用
Medicinal Chemistry: It has been investigated as a potential anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Materials Science: Its unique chemical structure allows for the development of novel materials with specific properties, such as enhanced stability and reactivity.
作用機序
The mechanism of action of 4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that promote cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Similar Compounds
- 4-Chloro-6-methylmercaptopyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-methylsulfonylpyrazolo[3,4-d]pyrimidine
- 4-Chloro-6-methylsulfonylquinazoline
Uniqueness
4-Chloro-6-(methylsulfonyl)pyrimidine-5-carbonitrile stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a kinase inhibitor make it a valuable compound for further research and development .
特性
分子式 |
C6H4ClN3O2S |
|---|---|
分子量 |
217.63 g/mol |
IUPAC名 |
4-chloro-6-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H4ClN3O2S/c1-13(11,12)6-4(2-8)5(7)9-3-10-6/h3H,1H3 |
InChIキー |
VSYYDQVGDOEIGZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C(=NC=N1)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



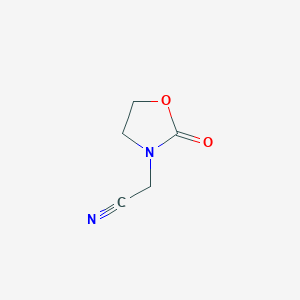

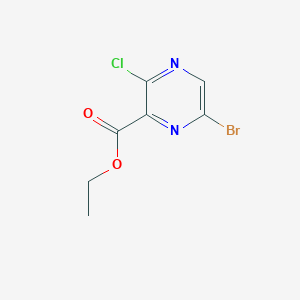
![2-tert-butyl-7-[(2-fluoro-4-formylphenyl)amino]-1H-indole-3-carbaldehyde](/img/structure/B13110783.png)

![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)
![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)
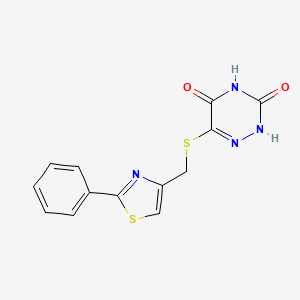

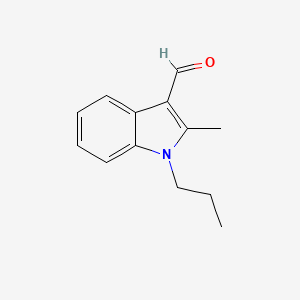
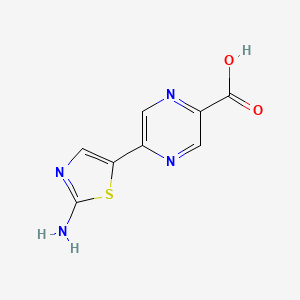
![2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B13110859.png)
